molecular formula C25H29N5O B11271154 N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide

N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide

Cat. No.: B11271154
M. Wt: 415.5 g/mol
InChI Key: HWUINBLGWFGJGZ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of 4-methylpiperidine with 2-bromoethylamine to form N-(2-bromoethyl)-4-methylpiperidine. This intermediate is then reacted with 4-aminobenzamide to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the modulation of neurotransmitter systems in neurological studies .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-(3-Aminopropyl)piperidine
  • 2-(4-Methyl-piperazin-1-yl)-ethylamine

Uniqueness

Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)ethyl]-4-[(6-phenylpyridazin-3-yl)amino]benzamide

InChI

InChI=1S/C25H29N5O/c1-19-13-16-30(17-14-19)18-15-26-25(31)21-7-9-22(10-8-21)27-24-12-11-23(28-29-24)20-5-3-2-4-6-20/h2-12,19H,13-18H2,1H3,(H,26,31)(H,27,29)

InChI Key

HWUINBLGWFGJGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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